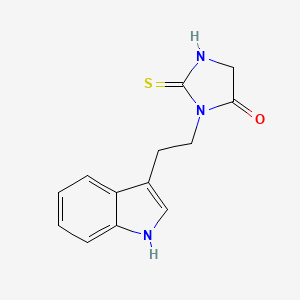
3-(2-(1H-indol-3-yl)ethyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(1H-indol-3-yl)ethyl)-2-thioxoimidazolidin-4-one” is a complex organic molecule. It contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole moiety is a prevalent structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement.Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
The title compound’s structure suggests potential anti-inflammatory activity. Its resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is intriguing . Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects. Ongoing trials even explore its use in reducing severe respiratory mortality associated with COVID-19 .
Antiviral Activity
Combining naproxen with other drugs has shown promise in treating influenza A (H3N2) infection . Given naproxen’s anti-inflammatory action, it could potentially complement broad-spectrum antiviral activity, aiding in COVID-19 management .
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of the compound, plays a crucial role in the central nervous system. It’s involved in sleep, cognition, memory, temperature regulation, and behavior . Investigating the hybrid molecule’s impact on neuromodulation could yield interesting findings.
Serotonin Signaling
Tryptamine derivatives, including serotonin (5-hydroxytryptamine), are essential signaling hormones. The compound’s structural features shared with serotonin-related molecules suggest potential effects on mood, cognition, and behavior .
Psychedelic Research
Given its indole moiety, the compound might be relevant in psychedelic research. Tryptamine derivatives, such as psilocybin and bufotenine, have psychotropic effects. Exploring the compound’s interactions with serotonin receptors could be enlightening .
Drug Design and Development
The compound’s unique structure warrants further investigation for drug development. Its combination of anti-inflammatory properties and neuromodulatory features could inspire novel therapeutic agents .
Direcciones Futuras
The indole moiety is a prevalent structure in many natural products and pharmaceuticals, and the development of new synthetic methods and applications for indole derivatives is an active area of research . Future research could explore the synthesis, characterization, and potential applications of “3-(2-(1H-indol-3-yl)ethyl)-2-thioxoimidazolidin-4-one” in more detail.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the compound binding to its target receptor, which can result in changes in the function of the receptor and subsequently lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways . These could include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12-8-15-13(18)16(12)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLYUMTNRZSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)
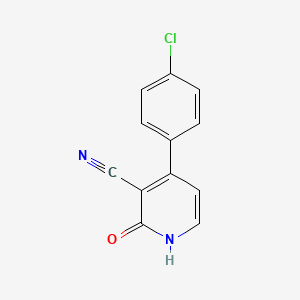
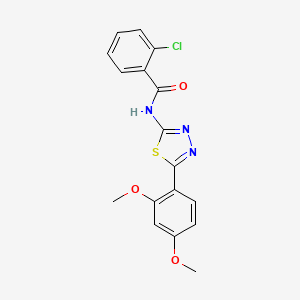
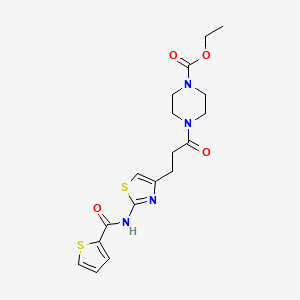
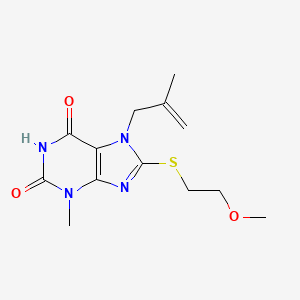
![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
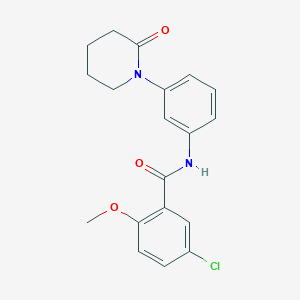
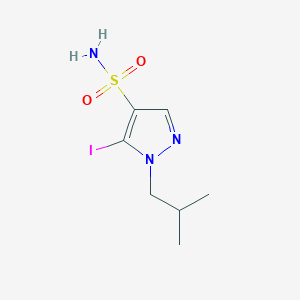
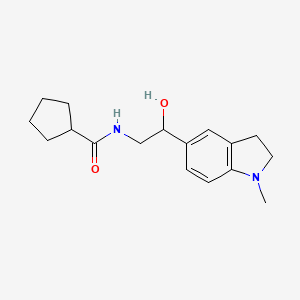
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)